Cas no 853234-57-8 (2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione)
![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione structure](https://ja.kuujia.com/scimg/cas/853234-57-8x500.png)
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione 化学的及び物理的性質
名前と識別子
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- Indeno[1,2-b]fluorene-6,12-dione, 2,8-dibromo-
- 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
- 2,8-dibromo-Indeno[1,2-b]fluorene-6,12-dione
- 3,9-dibromo-indenofluorenedione
- Indeno[1,2-b]fluorene-6,12-dione,2,8-dibromo
- D4573
- 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione (ACI)
- T71397
- SCHEMBL1685385
- SB66430
- MFCD22571712
- DB-364439
- 853234-57-8
- 2,8-dibromo-6H,12H-indeno[1,2-b]fluorene-6,12-dione
- DTXSID80479174
- CS-0155773
- AKOS027253024
- AS-65835
- SY056080
-
- MDL: MFCD22571712
- インチ: 1S/C20H8Br2O2/c21-9-1-3-11-13-7-18-14(8-17(13)19(23)15(11)5-9)12-4-2-10(22)6-16(12)20(18)24/h1-8H
- InChIKey: PFFSYBJLQOJRQU-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C(=CC3=C(C=2)C2C(=CC(=CC=2)Br)C3=O)C2C1=CC(=CC=2)Br
計算された属性
- せいみつぶんしりょう: 437.88900
- どういたいしつりょう: 437.88910g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 0
- 複雑さ: 526
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.1
- 疎水性パラメータ計算基準値(XlogP): 5.6
じっけんとくせい
- 密度みつど: 1.9±0.1 g/cm3
- ふってん: 634.0±55.0 °C at 760 mmHg
- フラッシュポイント: 209.1±18.1 °C
- PSA: 34.14000
- LogP: 5.42040
- じょうきあつ: 0.0±1.9 mmHg at 25°C
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione セキュリティ情報
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記号:
- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- セキュリティの説明: H315+H319
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB474333-1 g |
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione, 98%; . |
853234-57-8 | 98% | 1g |
€236.80 | 2023-07-18 | |
eNovation Chemicals LLC | D915589-1g |
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione |
853234-57-8 | 95% | 1g |
$150 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226413-1g |
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione |
853234-57-8 | 97% | 1g |
¥609.00 | 2024-07-28 | |
Chemenu | CM133379-1g |
2,8-dibromoindeno[1,2-b]fluorene-6,12-dione |
853234-57-8 | 95% | 1g |
$*** | 2023-05-29 | |
A2B Chem LLC | AC26081-250mg |
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione |
853234-57-8 | 98% | 250mg |
$19.00 | 2024-04-19 | |
Aaron | AR004VAL-250mg |
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione |
853234-57-8 | 97% | 250mg |
$15.00 | 2025-01-23 | |
Ambeed | A948987-250mg |
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione |
853234-57-8 | 98% | 250mg |
$26.0 | 2025-02-27 | |
eNovation Chemicals LLC | D749382-100mg |
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione |
853234-57-8 | 98.0% | 100mg |
$55 | 2025-02-19 | |
Ambeed | A948987-100mg |
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione |
853234-57-8 | 98% | 100mg |
$11.0 | 2025-02-27 | |
Aaron | AR004VAL-100mg |
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione |
853234-57-8 | 97% | 100mg |
$7.00 | 2025-01-23 |
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione 合成方法
ごうせいかいろ 1
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium
3.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
4.1 Reagents: Sulfuric acid Solvents: Water
ごうせいかいろ 2
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
3.1 Reagents: Sulfuric acid Solvents: Water
ごうせいかいろ 3
2.1 Reagents: Sulfuric acid Solvents: Water
ごうせいかいろ 4
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine , Water ; 120 min, reflux; 6 h, reflux
2.2 Reagents: Sulfuric acid Solvents: Water ; 12 h, 80 °C; cooled
ごうせいかいろ 5
2.1 Reagents: Sulfuric acid Solvents: Water ; 1 d, 120 °C
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
1.2 Reagents: Sulfuric acid Solvents: Water ; 12 h, 80 °C; cooled
ごうせいかいろ 9
ごうせいかいろ 10
1.2 Reagents: Water ; rt
2.1 Reagents: Sulfuric acid Solvents: Water ; 17 h, 120 °C
2.2 Reagents: Water ; 15 min, cooled
ごうせいかいろ 11
ごうせいかいろ 12
1.2 Solvents: Tetrahydrofuran ; 1 h, -80 °C; -80 °C → rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 6 h, reflux
3.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine , Water ; 120 min, reflux; 6 h, reflux
3.2 Reagents: Sulfuric acid Solvents: Water ; 12 h, 80 °C; cooled
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione Raw materials
- 4,4,5,5-tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane
- 1,4-Dibromo-2,5-dimethylbenzene
- 1-Bromo-4-iodobenzene
- 4,4''-dibromo-2,2''-methoxycarbonyl-[1,1',4',1'']terphenyl
- 2,5-Bis(4-Bromophenyl)-p-xylene
- 2,5-Dimethyl-1,4-phenylenediboronic acid, pinacol ester
- [1,1':4',1''-TERPHENYL]-2',5'-DICARBOXYLIC ACID, 4,4''-DIBROMO-
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Methyl 5-bromo-2-iodobenzoate
- 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione Preparation Products
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione 関連文献
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Resul Ozdemir,Sangyun Park,?brahim Deneme,Yonghan Park,Yunus Zorlu,Husniye Ardic Alidagi,Kevser Harmandar,Choongik Kim,Hakan Usta Org. Chem. Front. 2018 5 2912
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Resul Ozdemir,Donghee Choi,Mehmet Ozdemir,Guhyun Kwon,Hyekyoung Kim,Unal Sen,Choongik Kim,Hakan Usta J. Mater. Chem. C 2017 5 2368
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dioneに関する追加情報
Introduction to 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione (CAS No. 853234-57-8)
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione (CAS No. 853234-57-8) is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including materials science and medicinal chemistry. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its intricate molecular framework, which includes a dibromoindeno[1,2-b]fluorene core with two ketone groups at the 6 and 12 positions.
The synthesis of 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione typically involves multi-step reactions, starting from readily available starting materials. The key steps often include bromination reactions to introduce the bromine substituents and subsequent oxidative processes to form the ketone functionalities. The synthetic route is carefully optimized to ensure high yields and purity, making it a viable candidate for both academic research and industrial applications.
In the realm of materials science, 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione has shown promise as a building block for the development of advanced functional materials. Its rigid and planar structure makes it an excellent candidate for use in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Recent studies have demonstrated that this compound can enhance the charge transport properties and stability of these devices, contributing to improved performance and longer operational lifetimes.
Beyond its applications in materials science, 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione has also been explored for its potential medicinal properties. Research in this area has focused on its ability to modulate biological pathways and interact with specific protein targets. For instance, studies have shown that this compound can exhibit anti-inflammatory and anti-cancer activities by interfering with key signaling pathways involved in disease progression. These findings have sparked interest in further investigating its therapeutic potential for the treatment of various diseases.
The structural complexity of 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione also makes it a valuable tool for probing fundamental chemical and biological processes. Its unique electronic properties and ability to form stable complexes with metal ions have led to its use in supramolecular chemistry and coordination chemistry. Researchers have utilized this compound to design novel supramolecular assemblies with tunable properties, opening up new avenues for the development of smart materials and sensors.
In addition to its practical applications, the study of 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione has contributed significantly to our understanding of molecular recognition and self-assembly processes. The compound's ability to form well-defined supramolecular structures through non-covalent interactions such as hydrogen bonding and π-π stacking has provided insights into the principles governing these phenomena. This knowledge is crucial for the rational design of new materials with tailored functionalities.
The environmental impact of compounds like 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione is another important consideration. While PAHs are known for their potential environmental toxicity, recent research has focused on developing strategies to minimize their ecological footprint. This includes optimizing synthetic routes to reduce waste generation and exploring biodegradable alternatives that maintain the desired functional properties without compromising environmental safety.
In conclusion, 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione (CAS No. 853234-57-8) is a multifaceted compound with a wide range of applications in materials science and medicinal chemistry. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is poised to play a significant role in advancing various scientific disciplines.
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